REACTION_CXSMILES
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[O:1]=[C:2]1[NH:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[NH:5][CH2:4][CH2:3]1.[CH2:13](I)[CH3:14]>>[CH2:13]([N:8]1[C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[NH:5][CH2:4][CH2:3][C:2]1=[O:1])[CH3:14]
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Name
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|
Quantity
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1.95 g
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Type
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reactant
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Smiles
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O=C1CCNC2=C(N1)C=CC=C2
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Name
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Quantity
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1.4 mL
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Type
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reactant
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Smiles
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C(C)I
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product was purified by flash chromatography on silica (eluant EtOAc)
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Name
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|
Type
|
|
Smiles
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C(C)N1C(CCNC2=C1C=CC=C2)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |